molecular formula C10H18ClN5O3 B1451251 4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride CAS No. 1185295-22-0

4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride

Cat. No. B1451251
M. Wt: 291.73 g/mol
InChI Key: RXRGFXBNPWDEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride (4-MTAB) is a nitrogen-containing compound with a wide range of applications in the scientific research and laboratory setting. It has been used in a variety of experiments and studies, ranging from biochemical and physiological research to drug development and synthetic organic chemistry. 4-MTAB has been found to have a number of unique properties that make it particularly useful for a variety of research purposes.

Scientific Research Applications

Morpholine Derivatives in Research

Morpholine and its derivatives are significant in chemical and pharmacological research due to their versatility and wide range of biological activities. Morpholine, a six-membered aromatic organic heterocycle with one nitrogen and one oxygen atom, is found in various compounds developed for diverse pharmacological activities. It is particularly noted for its broad spectrum of pharmacological profiles, including being part of drug molecules with antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. This highlights the chemical's importance in the development of new therapeutic agents (Asif & Imran, 2019).

Tetrazole Moiety in Medicinal Chemistry

The tetrazole moiety is recognized for its broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Tetrazoles serve as bioisosteres for the carboxylic acid group, offering the potential to replace carboxyl groups in drugs to enhance lipophilicity, bioavailability, and reduce side effects. Many tetrazole-containing compounds are used in treating various diseases, underlining their role as a crucial pharmacophore in drug development (Patowary, Deka, & Bharali, 2021).

properties

IUPAC Name

4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3.ClH/c16-10(17)2-1-3-15-9(11-12-13-15)8-14-4-6-18-7-5-14;/h1-8H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGFXBNPWDEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN=NN2CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride
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4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride
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4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.